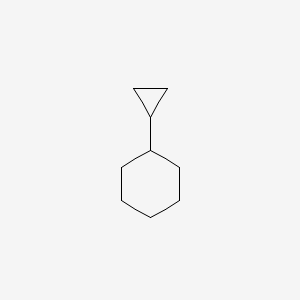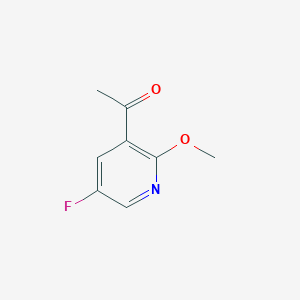
7-Methoxy-1,3-benzodioxole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,3-benzodioxole-4-carbaldehyde: is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is characterized by a benzodioxole ring substituted with a methoxy group and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde typically begins with commercially available starting materials such as 4-methoxyphenol and glyoxylic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It is used in the production of certain polymers and resins.
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar in structure but differs in the position of the methoxy group.
4-Methoxy-2,3-methylenedioxy-benzaldehyde: Another similar compound with a different substitution pattern on the benzodioxole ring.
Uniqueness:
Structural Features: The unique positioning of the methoxy and aldehyde groups in 7-Methoxy-1,3-benzodioxole-4-carbaldehyde imparts distinct chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
23731-55-7 |
|---|---|
Fórmula molecular |
C9H8O4 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
7-methoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-2-6(4-10)8-9(7)13-5-12-8/h2-4H,5H2,1H3 |
Clave InChI |
ITXZSZKZYYMQCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C=O)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)




![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)


![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)


